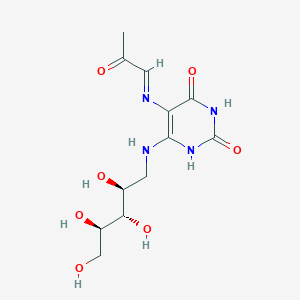![molecular formula C13H9ClN2O2S B1458105 Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-72-7](/img/structure/B1458105.png)
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
描述
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科研应用
Synthesis of Novel Compounds : One study details the synthesis of pyrido and thieno pyrimidines, showcasing the compound's utility as a precursor for developing fused polyheterocyclic systems with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005). Another research discusses the creation of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating a method for expanding the chemical diversity of these compounds (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Potential Antimicrobial Activity : Some synthesized compounds, particularly those involving modifications of the thieno[2,3-d]pyrimidine core, have shown promising antimicrobial activity against various strains, such as Staphylococcus aureus, highlighting their potential as antimicrobial agents (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Development of Anticancer Therapeutics : Another significant application is in the development of anticancer therapeutics, where derivatives of ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate have been evaluated for their cytotoxicity against cancer cell lines, with some compounds showing significant antiproliferative potential (Gad et al., 2020).
Nickel(II) and Cobalt(II) Complexes : The compound has also been used in the synthesis of metal complexes, specifically nickel(II) and cobalt(II), indicating its potential utility in the development of new materials with specific electronic or magnetic properties (Tsiveriotis, Varvounis, Papadimitriou, & Hadjiliadis, 1994).
性质
IUPAC Name |
ethyl 4-chloro-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSFKDQHXJXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)



![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)




![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)

